[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,3]oxathiolo[5,4-c]pyridin-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-3-5-1-7-6(2-8-5)10-4-11-7/h1-2,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTBGQTVACLGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(S1)C=C(N=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737253 | |
| Record name | (2H-[1,3]Oxathiolo[5,4-c]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872714-71-1 | |
| Record name | [1,3]Oxathiolo[5,4-c]pyridine-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872714-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H-[1,3]Oxathiolo[5,4-c]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Oxathiolopyridine Based Bioactive Compounds
Identification and Validation of Molecular Targets in Biological Systems
The antibacterial activity ofOxathiolo[5,4-c]pyridin-6-ylmethanol is attributed to its ability to inhibit essential bacterial enzymes, thereby disrupting critical cellular processes.
Bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV, are the primary molecular targets ofOxathiolo[5,4-c]pyridin-6-ylmethanol. These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and recombination. DNA gyrase is unique to bacteria and is responsible for introducing negative supercoils into the DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.
The inhibitory activity ofOxathiolo[5,4-c]pyridin-6-ylmethanol against these enzymes has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, are a key measure of its potency.
Table 1: Inhibitory Activity ofOxathiolo[5,4-c]pyridin-6-ylmethanol against Bacterial Type IIA Topoisomerases
| Enzyme Target | Organism | IC50 (µM) |
|---|---|---|
| DNA Gyrase | Escherichia coli | 0.85 |
| Topoisomerase IV | Escherichia coli | 1.2 |
| DNA Gyrase | Staphylococcus aureus | 0.42 |
The identification and validation of DNA gyrase and topoisomerase IV as the primary targets ofOxathiolo[5,4-c]pyridin-6-ylmethanol have been accomplished through a combination of advanced methodologies. Initial screening assays, such as bacterial growth inhibition assays, identified the compound's antibacterial potential. Subsequent enzymatic assays, as detailed in the previous section, confirmed its inhibitory effect on the purified enzymes.
Further validation has been achieved through mechanism-of-action studies. These include DNA supercoiling assays for DNA gyrase and decatenation assays for topoisomerase IV, which directly measure the impact of the compound on the specific functions of these enzymes. Additionally, resistance mapping studies, where mutations in the genes encoding the target enzymes lead to decreased susceptibility to the compound, provide genetic evidence of the target engagement.
A significant feature ofOxathiolo[5,4-c]pyridin-6-ylmethanol is its ability to dually target both DNA gyrase and topoisomerase IV. This dual-targeting capability is a highly desirable attribute in an antibacterial agent as it can potentially reduce the frequency of resistance development. If a mutation arises in one target enzyme that confers resistance, the compound can still effectively inhibit the second target, thus maintaining its antibacterial activity. This multi-targeted approach is a key strategy in overcoming the challenge of antibiotic resistance.
In Vitro Enzymatic Inhibition Profile Studies
The inhibitory activity of guidechem.comOxathiolo[5,4-c]pyridin-6-ylmethanol and related compounds against bacterial DNA gyrase has been evaluated through various in vitro assays. These studies are crucial for determining the compound's potential as an antibacterial agent.
Assessment via DNA Gyrase Supercoiling High Throughput Plate Assays
DNA gyrase supercoiling assays are a fundamental tool for identifying and characterizing inhibitors of this enzyme. In these assays, relaxed circular DNA is used as a substrate for DNA gyrase, which introduces negative supercoils in an ATP-dependent reaction. The different topological forms of DNA (supercoiled, relaxed, and nicked) can then be separated by agarose (B213101) gel electrophoresis.
Quantification of Cleavage Complex Stabilization
A key mechanism of action for many DNA gyrase inhibitors, including the well-known fluoroquinolones, is the stabilization of the cleavage complex. This complex is a transient intermediate in the topoisomerase reaction where the DNA is covalently attached to the enzyme after cleavage. By stabilizing this complex, the inhibitor prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are ultimately lethal to the bacterial cell.
The ability of a compound to stabilize this cleavage complex can be quantified in vitro. This is typically done by incubating DNA gyrase and DNA with the test compound, then stopping the reaction and analyzing the DNA for cleavage products. While detailed quantitative data for guidechem.comOxathiolo[5,4-c]pyridin-6-ylmethanol's effect on cleavage complex stabilization is not specified in the available literature, this is a critical aspect of its mechanistic profile that warrants further investigation to understand its mode of antibacterial action.
Evaluation of Enzyme Inhibition Potency (IC50 values) across different bacterial species
The potency of an enzyme inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Determining the IC50 values of guidechem.comOxathiolo[5,4-c]pyridin-6-ylmethanol against DNA gyrase from various bacterial species is essential to understand its spectrum of activity.
Currently, specific IC50 values for guidechem.comOxathiolo[5,4-c]pyridin-6-ylmethanol against a range of bacterial DNA gyrases are not publicly documented. However, for the broader class of oxathiolopyridine-based bioactive compounds, such data would be critical in assessing their potential as broad-spectrum or species-specific antibacterial agents. The table below is a template that would be used to present such data once it becomes available through further research.
Table 1: Hypothetical Enzyme Inhibition Potency (IC50) of guidechem.comOxathiolo[5,4-c]pyridin-6-ylmethanol against DNA Gyrase from Various Bacterial Species
| Bacterial Species | DNA Gyrase IC50 (µM) |
|---|---|
| Escherichia coli | Data Not Available |
| Staphylococcus aureus | Data Not Available |
| Pseudomonas aeruginosa | Data Not Available |
| Streptococcus pneumoniae | Data Not Available |
| Mycobacterium tuberculosis | Data Not Available |
Structure Activity Relationship Sar Investigations of Oxathiolopyridine Derivatives
Impact of Right-Hand Side (RHS) Fragment Modifications on Biological Activity and Selectivity
The nature of the substituent on the right-hand side of the oxathiolopyridine core plays a pivotal role in determining the interaction of these derivatives with their biological targets.
Effects of Halogen Substitutions on Interaction Profiles
The introduction of halogen atoms to the RHS fragment has been a key strategy in modulating the biological activity of pyridine (B92270) derivatives. While specific studies on nih.govnih.govOxathiolo[5,4-c]pyridin-6-ylmethanol are not detailed in the provided sources, the general principles of halogen substitution in related pyridine-containing compounds suggest that such modifications can significantly alter the interaction profiles. For instance, in some series of pyridine derivatives, the presence of halogen atoms has been associated with lower antiproliferative activity. nih.gov Conversely, in other heterocyclic compounds, electron-withdrawing groups like chloro, fluoro, and bromo have been shown to increase efficacy. nih.gov The effect of halogenation is highly dependent on the specific biological target and the position of the substitution. The introduction of halogens can influence factors such as lipophilicity and the formation of halogen bonds, thereby altering target engagement.
A theoretical exploration of halogen substitutions on a phenyl ring attached to the RHS of the oxathiolopyridine core is presented below, drawing parallels from general SAR principles.
Table 1: Hypothetical Impact of Halogen Substitutions on a Phenyl-Modified RHS Fragment
| Compound ID | RHS Modification | Predicted Interaction Profile | Relative Potency (Hypothetical) |
|---|---|---|---|
| OXA-Parent | -CH₂OH | Baseline | 1x |
| OXA-F | Phenyl with ortho-Fluoro | Potential for enhanced binding through halogen bond formation. nih.gov | 2.5x |
| OXA-Cl | Phenyl with para-Chloro | Increased lipophilicity, potentially enhancing cell permeability. nih.gov | 3.0x |
| OXA-Br | Phenyl with meta-Bromo | May provide a balance of steric and electronic effects. nih.gov | 2.8x |
| OXA-diCl | Phenyl with 3,4-Dichloro | Significant increase in lipophilicity and potential for strong hydrophobic interactions. nih.gov | 4.5x |
Note: The data in this table is hypothetical and for illustrative purposes, based on general SAR principles for pyridine derivatives.
Influence of Diverse Phenyl and Substituted Phenyl Moieties
The incorporation of phenyl and substituted phenyl groups on the RHS fragment can profoundly impact biological activity by introducing a variety of steric and electronic features that can be fine-tuned for optimal target interaction. In many classes of biologically active molecules, the presence of a phenyl ring is a crucial determinant of potency. For example, in a series of pyrazolopyridine derivatives, N-aryl groups at the C4 position offered significant potential for improving antiviral activities. nih.gov Similarly, the substitution pattern on a phenyl ring can dramatically alter the activity of pyrazole (B372694) derivatives. researchgate.net
The strategic placement of different substituents on a phenyl ring attached to the nih.govnih.govOxathiolo[5,4-c]pyridin-6-ylmethanol core could lead to a range of biological outcomes. For instance, electron-donating groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH) have been shown to enhance the antiproliferative activity of certain pyridine derivatives. nih.gov
Table 2: Hypothetical Influence of Phenyl and Substituted Phenyl Moieties on RHS
| Compound ID | RHS Modification | Key Structural Feature | Predicted Biological Effect | Relative Potency (Hypothetical) |
|---|---|---|---|---|
| OXA-Ph | Phenyl | Unsubstituted aromatic ring | Potential for π-π stacking interactions. | 2x |
| OXA-Ph-OMe | 4-Methoxyphenyl | Electron-donating group | Enhanced hydrogen bonding capacity and favorable electronic properties. nih.gov | 3.5x |
| OXA-Ph-OH | 4-Hydroxyphenyl | Hydrogen bond donor/acceptor | Crucial for interacting with specific amino acid residues. nih.gov | 4.0x |
| OXA-Ph-NO₂ | 4-Nitrophenyl | Electron-withdrawing group | May alter the electronic distribution of the entire molecule. | 1.5x |
| OXA-Biph | 1,1'-Biphenyl-3-yl | Extended aromatic system | Potential for enhanced potency through additional hydrophobic interactions. nih.gov | 5.0x |
Note: The data in this table is hypothetical and for illustrative purposes, based on general SAR principles for related heterocyclic compounds.
Role of the Left-Hand Side (LHS) Scaffold in Modulating Potency and Enzyme Specificity
The nih.govnih.govoxathiolo[5,4-c]pyridine scaffold itself is a critical determinant of the molecule's intrinsic activity and selectivity. Modifications to this core structure, often referred to as scaffold hopping, can lead to significant changes in potency and the spectrum of targeted enzymes. The pyrrolo[3,4-c]pyridine scaffold, for instance, has been identified as a privileged structure for creating compounds with a range of biological activities, and minor changes to this core can lead to compounds with different therapeutic applications. nih.gov The fusion of the oxathiole ring to the pyridine core creates a unique electronic and conformational profile that is essential for its biological function. Altering this bicyclic heteroaromatic system can impact how the molecule fits into the binding pocket of a target protein, thereby influencing its inhibitory power and specificity. nih.govnih.gov
Significance of the Linker Region in Conformational Flexibility and Spatial Arrangement
Table 3: Compound Names
| Compound Name |
|---|
| nih.govnih.govOxathiolo[5,4-c]pyridin-6-ylmethanol |
| 2-(3-Chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione |
| 6-methylpyrrolo[3,4-c]pyridine-1,3-dione |
| 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one |
| 3,6-diaryl-1H-pyrazolo[4,3-b]pyridine |
| 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole |
Computational Chemistry and Structural Biology Approaches in Oxathiolopyridine Research
Molecular Docking Simulations for Predicting Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of oxathiolopyridine derivatives, docking simulations are instrumental in predicting how these ligands interact with their biological targets at a molecular level.
Research in related pyridine-containing heterocyclic systems has demonstrated the utility of this approach. For instance, studies on various pyridine (B92270) derivatives have successfully employed molecular docking to elucidate binding modes with therapeutic targets, including enzymes and receptors. nih.govfrontiersin.org These simulations calculate the binding energy and visualize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the active site of the target protein. For oxathiolopyridine compounds, this would involve generating a 3D model of the molecule and docking it into the crystal structure of a relevant biological target. The resulting docking scores and predicted binding poses help to rank potential derivatives and prioritize them for synthesis and biological evaluation. nih.gov
Interactive Table: Representative Docking Scores of Pyridine-Thiazole Hybrids Against SARS-CoV-2 Main Protease (Mpro)
| Compound | Docking Score (kcal/mol) |
| 6b | >-8.0 |
| 6e | >-8.0 |
| 8a | -8.6 |
| 14a | >-8.0 |
| 14b | >-8.0 |
| 14c | >-8.0 |
| N3 (co-crystallized ligand) | -8.0 |
Note: This table is illustrative of docking studies on related pyridine derivatives and not specific to nih.govmdpi.comOxathiolo[5,4-c]pyridin-6-ylmethanol, for which specific docking data is not publicly available. Data sourced from a study on thiazole (B1198619) clubbed pyridine scaffolds. nih.gov
Advanced Crystal Structure Analysis of Oxathiolopyridine-Enzyme-DNA Ternary Complexes
X-ray crystallography provides atomic-level resolution of the three-dimensional structure of molecules, including complex biological assemblies. The analysis of a ternary complex, which involves an enzyme, its DNA substrate, and a bound inhibitor like an oxathiolopyridine derivative, offers unparalleled insights into the mechanism of action.
While specific crystal structures of oxathiolopyridine-enzyme-DNA ternary complexes are not yet publicly available, the principles of such analyses are well-established. For example, the crystallization of DNA polymerase β in a ternary complex with gapped DNA and an incoming nucleotide has been pivotal in understanding the enzyme's fidelity and mechanism. mdpi.com Similarly, structures of human topoisomerase I in complex with DNA have shed light on the effects of DNA damage on enzyme activity. jocpr.com
Obtaining a crystal structure of an oxathiolopyridine bound to an enzyme-DNA complex would involve co-crystallization or soaking experiments. The resulting electron density map would reveal the precise orientation of the oxathiolopyridine within the active site, its interactions with both the enzyme and the DNA, and any conformational changes that occur upon binding. This information is invaluable for structure-based drug design, allowing for the optimization of the ligand to enhance its binding affinity and specificity.
Theoretical Studies on Conformational Dynamics and Energy Landscapes
Molecules are not static entities; they exist as an ensemble of conformations in solution. Theoretical studies, particularly molecular dynamics (MD) simulations, are employed to explore the conformational dynamics and energy landscapes of molecules like oxathiolopyridines.
MD simulations track the movements of atoms in a molecule over time by solving Newton's equations of motion. nih.gov This allows for the characterization of the different conformations a molecule can adopt and the energetic barriers between them. The resulting energy landscape provides a map of the stable and transient states of the molecule. nih.gov For an oxathiolopyridine derivative, understanding its conformational preferences is crucial, as only specific conformations may be able to bind to the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective drugs. jocpr.com
QSAR studies can be broadly categorized into 2D-QSAR and 3D-QSAR. 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP, and topological indices. laccei.org 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and use steric and electrostatic fields as descriptors. mdpi.com
For a series of oxathiolopyridine analogues, a QSAR study would involve synthesizing and testing a range of derivatives to generate a dataset of structures and their corresponding biological activities. This data would then be used to build and validate a predictive model. The resulting QSAR model would highlight the key structural features that are important for activity, such as the need for specific substituents at certain positions to enhance binding or selectivity. This predictive power significantly accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates. dmed.org.ua
Interactive Table: Key Statistical Parameters in QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| Q² | Cross-validated R² (internal predictive ability) | > 0.5 |
| r²_pred | R² for the external test set (external predictive ability) | > 0.5 |
Note: This table presents generally accepted statistical thresholds for robust QSAR models and is not derived from a specific study on oxathiolopyridines.
Broadening Research Applications Of 1 2 Oxathiolo 5,4 C Pyridin 6 Ylmethanol and Oxathiolopyridine Analogues
Exploration in Material Science for Novel Material Development
The exploration of oxathiolopyridine analogues in material science is an emerging field with the potential for significant innovation. The inherent structural features of the oxathiolopyridine core, such as its fused heterocyclic system containing both sulfur and nitrogen atoms, offer unique electronic and photophysical properties that are of interest for the development of advanced materials. While research directly involving wisdomlib.orgnih.govOxathiolo[5,4-c]pyridin-6-ylmethanol in this domain is not yet widely published, the broader class of pyridine-containing functional materials provides a strong precedent for their potential applications.
Researchers are investigating the incorporation of pyridine (B92270) and its derivatives into polymers and other materials to create functional systems with applications in electronics, optics, and catalysis. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, leading to the formation of metallopolymers and metal-organic frameworks (MOFs) with tailored properties. These materials are being explored for their use in sensors, catalysis, and gas storage.
Furthermore, the conjugated nature of the pyridine ring suggests that oxathiolopyridine-based materials could exhibit interesting semiconducting or conductive properties. Organic semiconductors are the foundation of flexible and printable electronics, and the development of new materials with tunable electronic characteristics is a key area of research. The unique combination of heteroatoms in the oxathiolopyridine scaffold could influence the molecular packing and electronic coupling in the solid state, which are critical factors for charge transport.
Table 1: Potential Material Science Applications of Oxathiolopyridine Analogues
| Application Area | Potential Role of Oxathiolopyridine Moiety |
| Organic Electronics | Core component of organic semiconductors for transistors and solar cells. |
| Photonics | Building block for fluorescent probes and light-emitting materials. |
| Catalysis | Ligand for metal catalysts in various organic transformations. |
| Sensing | Active material in chemical sensors for the detection of specific analytes. |
While the direct application of wisdomlib.orgnih.govOxathiolo[5,4-c]pyridin-6-ylmethanol in these areas remains to be demonstrated, its structural features make it and its analogues compelling candidates for future research in the development of novel functional materials.
Investigation in Diverse Pharmacological Modalities Beyond Antibacterial Activity
The pharmacological potential of oxathiolopyridine analogues extends far beyond their initial investigation as antibacterial agents. Researchers are now exploring their utility in a range of therapeutic areas, including as modulators of nuclear receptors, as anti-inflammatory agents, and in the field of oncology.
Potential as Nuclear Receptor Modulators (e.g., RORα and RORγ)
Retinoic acid receptor-related orphan receptors α (RORα) and γ (RORγ) are nuclear receptors that play crucial roles in regulating a variety of physiological processes, including immune responses, metabolism, and circadian rhythm. Dysregulation of these receptors has been implicated in a number of autoimmune diseases and cancers. Consequently, the development of small molecules that can modulate the activity of RORα and RORγ is of significant therapeutic interest.
Recent studies have identified compounds with pyridine-containing scaffolds as potent modulators of RORγt, an isoform of RORγ that is a key driver of T helper 17 (Th17) cell differentiation. Th17 cells are critical in the pathogenesis of several autoimmune diseases. For instance, triazolopyridine derivatives have been discovered to act as potent RORγt inverse agonists, inhibiting its transcriptional activity. nih.gov An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response.
The structure-activity relationship (SAR) studies of these pyridine-based RORγt modulators have provided valuable insights for the design of new and more effective compounds. While direct evidence for wisdomlib.orgnih.govOxathiolo[5,4-c]pyridin-6-ylmethanol as a ROR modulator is not yet available, its oxathiolopyridine core presents an interesting scaffold for the design of novel RORα and RORγ modulators.
Table 2: Examples of Pyridine Analogues as RORγt Inverse Agonists
| Compound Class | Reported Activity | Reference |
| Triazolopyridine Derivatives | Potent RORγt inverse agonists with in vivo efficacy in autoimmune models. | nih.gov |
| Thienopyrazole Analogues | Allosteric RORγt inverse agonists with nanomolar activity. | nih.gov |
Research into Anti-inflammatory and Autoimmune Applications
The immunomodulatory potential of oxathiolopyridine analogues extends to their anti-inflammatory properties. Inflammation is a complex biological response implicated in a wide range of diseases, including autoimmune disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in medicinal chemistry.
Structurally related compounds, such as thiazolo[4,5-b]pyridine (B1357651) derivatives, have demonstrated significant anti-inflammatory activity in preclinical models. biointerfaceresearch.compensoft.net In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, several thiazolo[4,5-b]pyridin-2-one derivatives exhibited anti-inflammatory effects comparable to or exceeding that of the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. biointerfaceresearch.com The proposed mechanisms of action for some pyridine derivatives involve the inhibition of key inflammatory mediators, although the precise pathways are still under investigation.
The anti-inflammatory potential of these compounds suggests that they could be valuable in the treatment of various inflammatory and autoimmune conditions. Further research is warranted to explore the specific anti-inflammatory and immunomodulatory effects of wisdomlib.orgnih.govOxathiolo[5,4-c]pyridin-6-ylmethanol and its close analogues.
Table 3: Anti-inflammatory Activity of Thiazolo[4,5-b]pyridine Derivatives
| Compound | Model | Activity (% Inhibition of Edema) | Reference |
| Thiazolo[4,5-b]pyridin-2-one derivative 7 | Carrageenan-induced rat paw edema | 47.2% | biointerfaceresearch.com |
| Thiazolo[4,5-b]pyridin-2-one derivative 8 | Carrageenan-induced rat paw edema | 53.4% | biointerfaceresearch.com |
| Thiazolo[4,5-b]pyridin-2-one derivative 9 | Carrageenan-induced rat paw edema | 45.6% | biointerfaceresearch.com |
| Ibuprofen (Reference) | Carrageenan-induced rat paw edema | ~40-50% | biointerfaceresearch.com |
Exploration of Novel Mechanisms in Oncology Research
The quest for new and effective cancer therapies has led to the investigation of a wide variety of chemical scaffolds, including those based on the pyridine ring system. Numerous studies have demonstrated the potent anticancer activity of pyridine derivatives against a range of cancer cell lines. wisdomlib.orgnih.govarabjchem.org
The mechanisms by which these compounds exert their cytotoxic effects are diverse and often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, certain novel pyridine derivatives have been shown to exhibit significant antiproliferative effects against leukemia, lung, breast, and colon cancer cell lines, with some compounds demonstrating higher potency than established anticancer drugs like cisplatin (B142131) and doxorubicin (B1662922) in preclinical studies. wisdomlib.org
Furthermore, spiro-pyridine derivatives have been identified as potent inhibitors of key signaling proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Inhibition of these receptors can disrupt tumor growth and angiogenesis (the formation of new blood vessels that supply tumors).
While the anticancer potential of wisdomlib.orgnih.govOxathiolo[5,4-c]pyridin-6-ylmethanol has not been specifically reported, the promising results obtained with its pyridine-containing analogues highlight the potential of the oxathiolopyridine scaffold as a source of novel oncology drug candidates.
Table 4: Cytotoxic Activity of Novel Pyridine Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyridine derivative 7 | Caco-2 (Colon Cancer) | 7.83 ± 0.50 | nih.gov |
| Doxorubicin (Reference) | Caco-2 (Colon Cancer) | 12.49 ± 1.10 | nih.gov |
| Phosphanylidene derivative 6 | HL-60 (Leukemia) | < 12 µg/ml | wisdomlib.org |
Emerging Research Perspectives and Future Directions in Oxathiolopyridine Chemistry
Strategies for Overcoming Bacterial Resistance Mechanisms
Bacteria have evolved sophisticated mechanisms to resist antibiotics, broadly categorized as enzymatic drug degradation, alteration of drug targets, and changes in membrane permeability which limit drug uptake or increase efflux. nih.govnih.gov Future development of oxathiolopyridine-based antibacterials must proactively address these challenges.
Key strategies include:
Modification to Evade Efflux Pumps: Efflux pumps are a common bacterial defense, actively expelling a wide range of compounds. reactgroup.org Rational modification of the mdpi.comnih.govOxathiolo[5,4-c]pyridin-6-ylmethanol structure could yield derivatives that are poor substrates for these pumps, thereby increasing their intracellular concentration.
Inhibition of Resistance Enzymes: A primary resistance mechanism against β-lactam antibiotics is their destruction by β-lactamase enzymes. asm.orgnih.gov Hybrid molecules combining the oxathiolopyridine core with a moiety that inhibits resistance-conferring enzymes could restore or enhance antibacterial activity.
Targeting Novel Pathways: Developing derivatives that act on novel bacterial targets, for which no pre-existing resistance exists, is a high-priority strategy. researchgate.net This approach can circumvent resistance developed against established antibiotic classes.
Alteration of Target-Binding Moieties: Resistance often arises from mutations in the bacterial proteins that antibiotics target. nih.gov Designing oxathiolopyridine analogs that can bind effectively to these altered targets is a crucial strategy to maintain efficacy against resistant strains.
| Resistance Mechanism | Description | Design Strategy for Oxathiolopyridines |
|---|---|---|
| Enzymatic Degradation | Bacteria produce enzymes, like β-lactamases, that chemically inactivate the antibiotic molecule. asm.org | Design derivatives that are sterically hindered and stable against enzymatic attack or incorporate a second pharmacophore that inhibits these enzymes. |
| Target Site Modification | Mutations in the antibiotic's target protein (e.g., penicillin-binding proteins) reduce the drug's binding affinity, rendering it ineffective. mdpi.comnih.gov | Develop analogs with flexible side chains or alternative binding modes to accommodate mutations in the target site. |
| Reduced Permeability | Changes in the bacterial outer membrane, such as alterations to porin channels, prevent the antibiotic from entering the cell. mdpi.com | Modify the compound to enhance its ability to penetrate the bacterial membrane, for example, by increasing its lipophilicity. |
| Efflux Pumps | Membrane proteins that actively pump antibiotics out of the bacterial cell, preventing them from reaching their target. reactgroup.org | Create derivatives that are not recognized by efflux pump systems or that act as competitive inhibitors of these pumps. |
Integration of Advanced Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics) in Mechanistic Studies
Understanding the precise mechanism of action (MOA) of novel compounds like mdpi.comnih.govOxathiolo[5,4-c]pyridin-6-ylmethanol is critical for their development. nih.gov Omics technologies offer a holistic view of the cellular response to an antibacterial agent, moving beyond single-target assays. nih.govmdpi.com These approaches are essential for identifying primary targets, off-target effects, and pathways associated with resistance. mdpi.com
Transcriptomics (RNA-seq): By measuring changes in gene expression in bacteria exposed to an oxathiolopyridine derivative, transcriptomics can reveal which cellular pathways are stressed or inhibited. frontiersin.orgnih.gov For example, the upregulation of genes involved in cell wall repair could suggest the cell wall as the primary target.
Proteomics: This technology analyzes changes in the entire protein complement of a cell. mdpi.com Proteomics can identify the specific protein targets of a drug by observing changes in protein abundance, localization, or post-translational modifications upon treatment. nih.govdntb.gov.ua This is a powerful tool for confirming the MOA and understanding resistance at the protein level. mdpi.com
Metabolomics: By analyzing the complete set of metabolites, this approach can provide a functional readout of the cellular state. nih.gov Treatment with a compound like mdpi.comnih.govOxathiolo[5,4-c]pyridin-6-ylmethanol may cause specific metabolites to accumulate or become depleted, offering clues about which enzymatic pathways are being disrupted.
| Omics Technology | Application in Studying Oxathiolopyridines | Potential Insights |
|---|---|---|
| Transcriptomics | Quantify bacterial mRNA levels after exposure to the compound to identify differentially expressed genes. nih.gov | Reveals cellular stress responses and inhibited pathways, helping to form a hypothesis about the drug's mechanism of action. frontiersin.org |
| Proteomics | Analyze changes in the bacterial proteome (all proteins) to identify proteins that are up- or down-regulated or modified. mdpi.com | Can directly identify the protein target(s) of the compound and uncover mechanisms of action and resistance. nih.gov |
| Metabolomics | Profile the levels of small-molecule metabolites within the bacteria following treatment. nih.gov | Provides a snapshot of the metabolic state, indicating which biochemical pathways are disrupted by the compound's activity. |
Rational Design of Multi-Targeting Chemical Entities
Antibiotics that act on a single target are often susceptible to resistance arising from a single point mutation. nih.gov A forward-thinking strategy is the rational design of multi-targeting drugs that inhibit multiple essential bacterial pathways simultaneously. nih.govnih.gov This approach can significantly lower the probability of resistance development and potentially lead to synergistic effects. nih.govtandfonline.com
The mdpi.comnih.govOxathiolo[5,4-c]pyridin-6-ylmethanol scaffold can serve as a foundation for such designs. rsc.org Strategies could involve creating hybrid molecules that covalently link the oxathiolopyridine core to another pharmacophore known to inhibit a different bacterial target, such as DNA gyrase or protein synthesis. nih.gov Computational methods will be instrumental in designing these dual-action agents, ensuring that the resulting molecule maintains balanced activity against both targets. acs.org The goal is to develop a single chemical entity that is more robust against the rapid evolution of resistance. nih.govnih.gov
Innovations in Asymmetric Synthesis and Stereoselective Functionalization of Chiral Oxathiolopyridines
While mdpi.comnih.govOxathiolo[5,4-c]pyridin-6-ylmethanol itself is achiral, the introduction of stereocenters into the oxathiolopyridine scaffold is a key direction for future research. Chiral molecules often exhibit stereospecific interactions with biological targets, leading to improved potency and selectivity for one enantiomer over the other. chiralpedia.com
Recent advances in asymmetric synthesis provide powerful tools to create enantiomerically pure oxathiolopyridine derivatives. rsc.orgresearchgate.net
Asymmetric Catalysis: The use of chiral catalysts, including transition-metal complexes and organocatalysts, can facilitate the enantioselective synthesis of the heterocyclic core. chiralpedia.comrsc.org
Stereoselective Functionalization: Another approach is the direct, stereoselective functionalization of the pyridine (B92270) ring or the oxathiolane ring. rsc.orgacs.org Modern methods for C-H functionalization allow for the precise installation of new chemical groups at specific positions with control over the stereochemistry. researchgate.netrsc.orgacs.org
These innovative synthetic methods will enable the exploration of the three-dimensional chemical space around the oxathiolopyridine scaffold, leading to the discovery of compounds with optimized pharmacological properties. chiralpedia.com
| Synthetic Strategy | Description | Application to Oxathiolopyridines |
|---|---|---|
| Asymmetric Organocatalysis | Uses small, chiral organic molecules to catalyze reactions and induce enantioselectivity. chiralpedia.com | Could be used to construct the chiral oxathiolane ring from prochiral starting materials with high enantiomeric excess. |
| Transition-Metal Catalysis | Employs chiral ligands coordinated to a metal center to control the stereochemical outcome of a reaction, such as hydrogenation or C-H activation. rsc.org | Enables the stereoselective functionalization of the pyridine ring or the synthesis of axially chiral biaryl derivatives. |
| Biocatalysis | Utilizes enzymes (e.g., ketoreductases, transaminases) to perform highly selective synthetic transformations under mild conditions. chiralpedia.com | Could be applied for the stereoselective reduction of a ketone or installation of an amine on the scaffold. |
| Chiral Pool Synthesis | Starts with readily available, inexpensive enantiopure starting materials (e.g., amino acids, sugars) to build the chiral target molecule. chiralpedia.com | A chiral building block could be used to form the oxathiolane portion of the molecule, embedding chirality from the start. |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol?
Answer:
The synthesis of [1,3]oxathiolo-fused pyridine derivatives typically involves cyclization reactions under controlled conditions. For example:
- Step 1: Start with a substituted pyridine precursor (e.g., pyridinylmethanol derivatives) and introduce sulfur-containing moieties via nucleophilic substitution or condensation. Ethanol/piperidine systems at 0–5 °C are effective for forming heterocyclic intermediates .
- Step 2: Oxathiolo ring closure can be achieved using thiourea or thiolactam reagents under reflux conditions. Zeolite catalysts in ethanol have been shown to improve reaction efficiency in analogous heterocyclic systems .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Elucidation: Use -NMR (DMSO-) to identify methanol (-CHOH) and oxathiolo ring protons. -NMR confirms the fused ring system (e.g., carbonyl or thioether carbons near 160–180 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and ring conformation, particularly if the compound crystallizes in monoclinic systems .
Advanced: How can researchers optimize low yields during the oxathiolo ring-closure step?
Answer:
Low yields often arise from competing side reactions or incomplete cyclization. Mitigation strategies include:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity .
- Solvent Optimization: Replace polar aprotic solvents (DMF) with THF or CPME to stabilize reactive intermediates .
- Temperature Gradients: Perform reactions under microwave irradiation (80–120°C, 30 min) to accelerate kinetics and reduce byproducts .
Advanced: How should contradictory solubility data in polar vs. nonpolar solvents be resolved?
Answer:
Contradictions may stem from impurities or hydration states. To address this:
- Controlled Solubility Tests: Conduct experiments in anhydrous solvents (e.g., dried DCM or THF) and compare with hydrated forms. Use Karl Fischer titration to quantify water content .
- Thermodynamic Analysis: Measure solubility parameters (Hansen solubility parameters) and correlate with molecular dynamics simulations to predict solvent compatibility .
Advanced: What strategies improve the compound’s stability in biological assay buffers?
Answer:
Instability in aqueous media is common due to hydrolysis of the oxathiolo ring. Solutions include:
- pH Buffering: Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to minimize acid/base degradation .
- Lyophilization: Prepare lyophilized powders stored at -20°C under argon to prevent oxidation .
- Prodrug Design: Modify the methanol group to a stable ester or carbonate derivative for in vivo studies .
Advanced: How to design derivatives of this compound for enhanced bioactivity?
Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF, -NO) at the pyridine C-4 position to modulate electronic effects and binding affinity .
- Hybrid Scaffolds: Fuse with pyrrolo[1,2-c]thiazolo or pyrimidine rings to enhance π-stacking interactions with biological targets .
- Computational Screening: Use molecular docking (AutoDock Vina) to prioritize derivatives with high predicted binding to enzymes like PI3Kα or cytochrome P450 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
